molecular formula C12H24N2O2 B1360900 (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine CAS No. 859027-48-8

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Cat. No.: B1360900
CAS No.: 859027-48-8
M. Wt: 228.33 g/mol
InChI Key: SVFCKPUIJBZBQS-SNVBAGLBSA-N
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Description

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a dimethylamino methyl group and a tert-butoxycarbonyl (Boc) protecting group

Biochemical Analysis

Biochemical Properties

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in amination reactions, such as cytochrome P450 enzymes, which catalyze the hydroxylation of the pyrrolidine ring . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can form complexes with proteins through hydrogen bonding and hydrophobic interactions, influencing their stability and function.

Cellular Effects

The effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine on cellular processes are diverse. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to influence the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling . Furthermore, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can alter the expression of genes related to cell growth and differentiation, impacting cellular proliferation and apoptosis.

Molecular Mechanism

At the molecular level, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

The temporal effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine has demonstrated sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm to the organism.

Metabolic Pathways

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. For example, it can undergo enzymatic deprotection to remove the Boc group, followed by further metabolic processing . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can accumulate in certain cellular compartments, influencing its overall distribution and activity.

Subcellular Localization

The subcellular localization of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcriptional machinery and modulate gene expression. Alternatively, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine may be targeted to the mitochondria, influencing cellular energy metabolism and apoptotic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-pyrrolidinol.

    Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group, forming ®-1-Boc-3-pyrrolidinol.

    Substitution: The protected pyrrolidinol undergoes a substitution reaction with dimethylamine in the presence of a suitable base, such as sodium hydride, to yield ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Corresponding amine.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of chiral ligands and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Comparison with Similar Compounds

    (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1-Boc-3-((dimethylamino)methyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    1-Boc-3-aminomethylpyrrolidine: Lacks the dimethyl substitution on the amino group.

Uniqueness: ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and selectivity. The presence of the Boc protecting group also enhances its stability and facilitates its use in various synthetic applications.

Properties

IUPAC Name

tert-butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFCKPUIJBZBQS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647517
Record name tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859027-48-8
Record name tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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